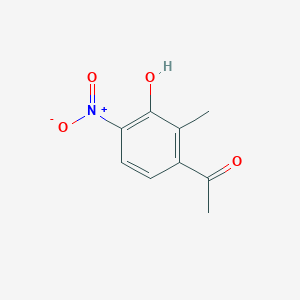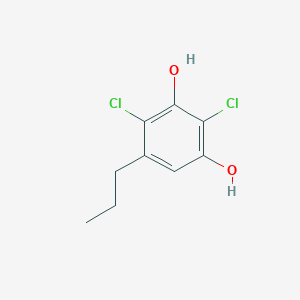
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved by the reaction of pyridine with 1,4-dichlorobutane under inert atmosphere conditions . The phenoxyphenylmethylene and diphenyl groups are then introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the tetrahydroquinoline core, potentially leading to different hydrogenated forms.
Substitution: The phenoxyphenylmethylene and diphenyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.
Applications De Recherche Scientifique
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Hydroxyquinoline: A hydroxylated derivative with different biological activities.
4-Hydroxyquinoline: Another hydroxylated derivative with unique properties.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-8-(phenoxyphenylmethylene)-2,4-diphenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and phenoxyphenylmethylene and diphenyl groups make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89409-20-1 |
|---|---|
Formule moléculaire |
C34H27NO |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
8-[phenoxy(phenyl)methylidene]-2,4-diphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C34H27NO/c1-5-14-25(15-6-1)31-24-32(26-16-7-2-8-17-26)35-33-29(31)22-13-23-30(33)34(27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-12,14-21,24H,13,22-23H2 |
Clé InChI |
WOPGHHVYGUTVHT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=C(C3=CC=CC=C3)OC4=CC=CC=C4)C1)N=C(C=C2C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
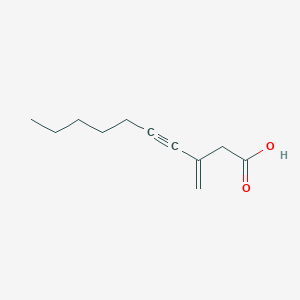

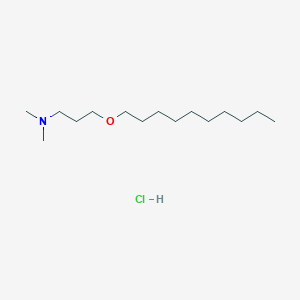
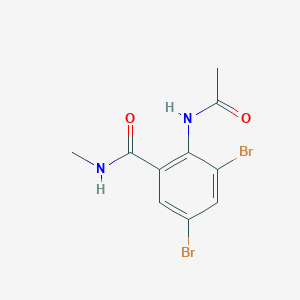
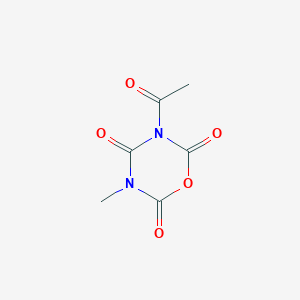
![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
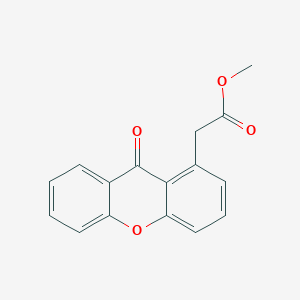
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
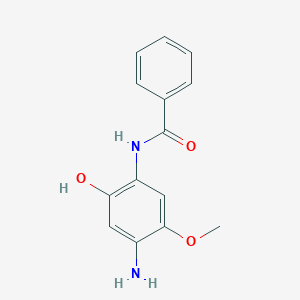
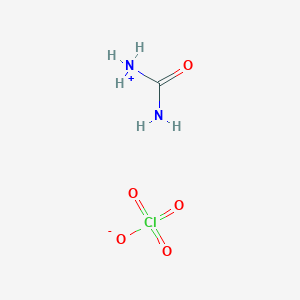
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
